molecular formula C28H32N2O5S B12720769 Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate CAS No. 94159-45-2

Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate

Cat. No.: B12720769
CAS No.: 94159-45-2
M. Wt: 508.6 g/mol
InChI Key: LUNSKFZNTJWHMJ-UHFFFAOYSA-N
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Description

Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate is a complex organic compound with the molecular formula C28H32N2O5S and a molecular weight of 508.63 g/mol . This compound is known for its unique structural features, which include a benzoyl group, an anthranilate moiety, and a sulphonylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate typically involves multiple steps. One common method includes the reaction of 2,4-diisopropylbenzenesulfonyl chloride with 2-aminobenzoic acid to form an intermediate sulphonamide. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate involves its interaction with specific molecular targets. The sulphonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl and anthranilate moieties can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94159-45-2

Molecular Formula

C28H32N2O5S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[[2-[[2,4-di(propan-2-yl)phenyl]sulfonylamino]benzoyl]amino]benzoate

InChI

InChI=1S/C28H32N2O5S/c1-6-35-28(32)22-12-8-9-13-24(22)29-27(31)21-11-7-10-14-25(21)30-36(33,34)26-16-15-20(18(2)3)17-23(26)19(4)5/h7-19,30H,6H2,1-5H3,(H,29,31)

InChI Key

LUNSKFZNTJWHMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)C(C)C)C(C)C

Origin of Product

United States

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